1-(Tert-butyl)-4-(difluoromethyl)benzene
CAS No.:
Cat. No.: VC18376004
Molecular Formula: C11H14F2
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F2 |
|---|---|
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 1-tert-butyl-4-(difluoromethyl)benzene |
| Standard InChI | InChI=1S/C11H14F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3 |
| Standard InChI Key | ANQMTLKEAKYWEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(F)F |
Introduction
Structural Identification and Molecular Properties
The molecular formula of 1-(tert-butyl)-4-(difluoromethyl)benzene is C₁₁H₁₄F₂, with a molecular weight of 184.23 g/mol . The compound’s structure is confirmed by spectral data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:
-
¹H NMR (CDCl₃): δ 1.31 (s, 9H, tert-butyl), 6.41 (t, J = 54.9 Hz, 1H, CHF₂), 7.51–7.31 (m, 4H, aromatic protons) .
-
¹³C NMR: Peaks at δ 153.7 (C-F), 132.0 (aromatic carbons), and 32.4 (tert-butyl carbons) .
-
MS (EI): m/z 184 (M⁺), with fragmentation patterns consistent with the loss of CHF₂ and tert-butyl groups .
The tert-butyl group contributes to the compound’s hydrophobicity (LogP = 3.55) , while the difluoromethyl group introduces polarity, making it a versatile building block for further functionalization.
Synthesis and Reaction Pathways
Direct Fluorination Strategies
The difluoromethyl group is typically introduced via deoxyfluorination or nucleophilic fluorination. A notable method involves the reaction of difluoromethyltri(n-butyl)ammonium chloride with resorcinol derivatives under basic conditions . For example:
In the case of 1-(tert-butyl)-4-(difluoromethyl)benzene, tert-butylbenzene precursors are fluorinated using sulfur tetrafluoride (SF₄) or related reagents .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are employed to attach the tert-butyl group. For instance, Suzuki-Miyaura coupling of 1-bromo-4-tert-butylbenzene with difluoromethylboronic acid yields the target compound . This method benefits from high regioselectivity and compatibility with functional groups.
Physicochemical Properties
Key physical properties include:
The compound’s flash point is estimated at 97°C, necessitating careful handling to avoid combustion .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
The tert-butyl group enhances metabolic stability, while the difluoromethyl group modulates electronic properties. This compound serves as a precursor to fluoroquinolone antibiotics and kinase inhibitors . For example, it is utilized in the synthesis of ivacaftor analogs, where fluorine atoms improve target binding and bioavailability .
Agrochemicals
In agrochemistry, the compound’s lipophilicity aids in the design of acaricides and herbicides. A notable application is its role in synthesizing pyridaben analogs, where the difluoromethyl group enhances pesticidal activity .
Material Science
The tert-butyl group’s steric bulk makes this compound useful in polymer additives to improve thermal stability .
Recent Advances and Future Directions
Recent studies highlight the compound’s potential in metabolite-resistant drug design. For instance, replacing tert-butyl with trifluoromethyl-cyclobutyl groups reduces lipophilicity (ΔLogP = −1.7) while maintaining bioactivity . Additionally, its metabolism by Cunninghamella elegans fungi produces hydroxylated derivatives, suggesting biodegradability .
Future research should explore:
-
Catalytic asymmetric fluorination to access enantiomerically pure derivatives.
-
In vivo pharmacokinetic studies to validate its utility in CNS-targeted therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume